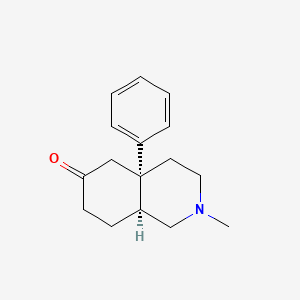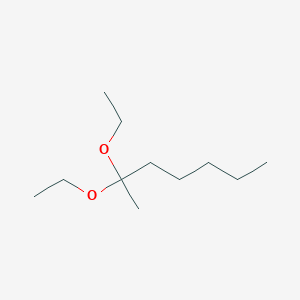
2,2-Diethoxyheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxyheptane typically involves the reaction of heptanal with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The general reaction scheme is as follows:
Heptanal+2EthanolAcid Catalystthis compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be carried out in a continuous flow reactor to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The crude product is then purified by distillation to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diethoxyheptane can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptanal and ethanol.
Oxidation: The compound can be oxidized to form heptanoic acid and other oxidation products.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products
Hydrolysis: Heptanal and ethanol.
Oxidation: Heptanoic acid.
Substitution: Various substituted heptane derivatives.
Aplicaciones Científicas De Investigación
2,2-Diethoxyheptane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Industrial Chemistry: The compound is used as a solvent and as an intermediate in the production of other chemicals.
Biological Studies: It can be used in studies involving the metabolism and degradation of acetals.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 2,2-Diethoxyheptane in chemical reactions typically involves the cleavage of the acetal bond under acidic or basic conditions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in hydrolysis reactions, the acetal bond is cleaved to form the corresponding aldehyde and alcohol.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethoxyheptane: Similar structure but with methoxy groups instead of ethoxy groups.
2,2-Diethoxypropane: Similar acetal structure but with a shorter carbon chain.
Uniqueness
2,2-Diethoxyheptane is unique due to its specific combination of ethoxy groups and a heptane backbone, which imparts distinct physical and chemical properties compared to other acetals. Its longer carbon chain makes it more hydrophobic and affects its reactivity and solubility in different solvents.
Propiedades
Número CAS |
52162-27-3 |
|---|---|
Fórmula molecular |
C11H24O2 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
2,2-diethoxyheptane |
InChI |
InChI=1S/C11H24O2/c1-5-8-9-10-11(4,12-6-2)13-7-3/h5-10H2,1-4H3 |
Clave InChI |
OYHKISZVAWQZOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)


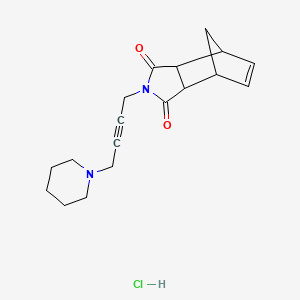


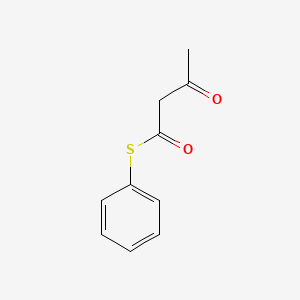
![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)

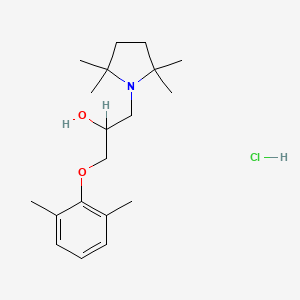
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
